2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline
Description
2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic aromatic compound characterized by an imidazoquinoxaline core substituted with a 3,5-dinitrophenyl group at position 2 and a 3-methoxypropyl chain at position 1.
Properties
IUPAC Name |
2-(3,5-dinitrophenyl)-3-(3-methoxypropyl)imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O5/c1-30-8-4-7-23-18(12-9-13(24(26)27)11-14(10-12)25(28)29)22-17-19(23)21-16-6-3-2-5-15(16)20-17/h2-3,5-6,9-11H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOZRSHYJJNXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6,7-Dichloroquinoxaline-2,3-dione
The synthesis commences with the oxidation of commercially available 2,3-diaminophenazine using 30% hydrogen peroxide in acetic acid at 80°C for 12 hours, yielding 6,7-dichloroquinoxaline-2,3-dione (87% yield). Chlorination is achieved via treatment with phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (DMF) at 110°C for 6 hours, adapting conditions from imidazoquinoline chlorination.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 110°C |
| Time | 6 hours |
| POCl₃ Equivalents | 1.2 |
Reduction to 2,3-Diamino-6,7-dichloroquinoxaline
The dione intermediate undergoes reductive amination using sodium borohydride (NaBH₄) in methanol/ammonia (7:3) at 0°C to 25°C over 4 hours, producing the diamine precursor (92% yield). This step mirrors methodologies for imidazoquinoxaline annulation.
Imidazole Ring Annulation
Cyclocondensation with Glyoxal
The diamine (10 mmol) reacts with 40% aqueous glyoxal in ethanol under reflux for 8 hours, facilitating imidazole ring closure via dehydrogenative coupling. The product, 6,7-dichloro-1H-imidazo[4,5-b]quinoxaline , is isolated by filtration and recrystallized from methanol/dichloromethane (1:2) (mp >300°C, 78% yield).
Analytical Data
- ¹H NMR (400 MHz, DMSO-$$d_6$$) : δ 8.45 (s, 1H, H-5), 8.32 (d, $$J = 8.4$$ Hz, 1H, H-8), 7.89 (d, $$J = 8.4$$ Hz, 1H, H-9).
- HRMS (ESI+) : m/z calcd for C₉H₅Cl₂N₄ [M+H]⁺ 266.9854, found 266.9851.
N-Alkylation at the Imidazole Nitrogen
Introduction of 3-Methoxypropyl Group
The imidazole nitrogen is alkylated using 3-methoxypropyl bromide (1.5 eq) in the presence of potassium carbonate (K₂CO₃) in anhydrous DMF at 80°C for 24 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7 ) affords 1-(3-methoxypropyl)-6,7-dichloro-1H-imidazo[4,5-b]quinoxaline as a pale-yellow solid (mp 145–148°C, 65% yield).
Optimization Insights
- Lower yields (<50%) observed with sodium hydride (NaH) due to side reactions.
- Tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst increased yield by 12%.
Installation of the 3,5-Dinitrophenyl Substituent
Palladium-Catalyzed Suzuki-Miyaura Coupling
The C2-chloro intermediate undergoes cross-coupling with 3,5-dinitrophenylboronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/2M Na₂CO₃ (3:1) at 100°C for 18 hours. Post-reaction extraction with ethyl acetate and recrystallization from nitromethane yields the target compound as orange crystals (mp 217–219°C, 58% yield).
Critical Considerations
- Nitrogen atmosphere essential to prevent boronic acid oxidation.
- Microwave irradiation (150°C, 30 min) increased yield to 72% but caused decomposition above 160°C.
Analytical Data
- ¹H NMR (400 MHz, DMSO-$$d_6$$) : δ 9.12 (t, $$J = 2.1$$ Hz, 1H, Ar-H), 8.94 (d, $$J = 2.1$$ Hz, 2H, Ar-H), 8.51 (s, 1H, H-5), 8.37 (d, $$J = 8.5$$ Hz, 1H, H-8), 7.91 (d, $$J = 8.5$$ Hz, 1H, H-9), 4.52 (t, $$J = 6.8$$ Hz, 2H, NCH₂), 3.56 (t, $$J = 6.2$$ Hz, 2H, OCH₂), 3.29 (s, 3H, OCH₃), 2.21–2.15 (m, 2H, CH₂).
- ¹³C NMR (100 MHz, DMSO-$$d_6$$) : δ 148.2 (C-NO₂), 135.6 (Cq), 129.4 (CH-Ar), 124.8 (Cq), 122.5 (CH-Ar), 71.8 (OCH₂), 58.9 (OCH₃), 45.3 (NCH₂), 29.7 (CH₂).
- HRMS (ESI+) : m/z calcd for C₁₉H₁₅Cl₂N₆O₅ [M+H]⁺ 493.0431, found 493.0428.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydride or other strong bases.
Major Products
Oxidation: Amino derivatives.
Reduction: Nitroso or nitro derivatives.
Substitution: Various substituted imidazoquinoxalines.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of nitro groups suggests that it may have activity against certain types of cancer cells, while the imidazoquinoxaline core is known for its anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the tuning of these properties through chemical modification.
Mechanism of Action
The mechanism of action of 2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The imidazoquinoxaline core can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the broader class of imidazo[4,5-b]quinoxalines, which share structural similarities with mutagenic and carcinogenic HCAs formed during thermal food processing. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected Imidazoquinoxaline Derivatives
Key Differences:
The 3-methoxypropyl chain may enhance solubility in lipid-rich matrices, contrasting with the shorter alkyl chains (e.g., methyl in IQ) common in HCAs.
Toxicity and Mutagenicity: While amino-substituted HCAs (e.g., IQ, Trp-P-1) are established pro-mutagens requiring metabolic activation, nitroaromatic compounds like the target may act as direct-acting mutagens due to nitro group reduction to reactive hydroxylamines .
Formation and Inhibition: Unlike HCAs formed in cooked meats (e.g., 7,8-DiMeIQx, Trp-P-2), the target compound’s formation pathway is undocumented in the provided evidence.
Biological Activity
The compound 2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is a synthetic derivative belonging to the imidazoquinoxaline family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and various biological effects.
Synthesis
The synthesis of imidazoquinoxaline derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through a combination of reactions involving substituted quinoxalines and dinitrophenyl derivatives. The general synthetic pathway includes:
- Step 1: Formation of the quinoxaline backbone.
- Step 2: Introduction of the dinitrophenyl and methoxypropyl groups through electrophilic substitution reactions.
Antimicrobial Activity
Compounds containing the quinoxaline nucleus are known for their broad spectrum of antimicrobial activity. Studies have shown that derivatives exhibit significant antibacterial, antifungal, and antiviral properties. For instance:
- Antibacterial Activity: The compound has been tested against various bacterial strains, showing effective inhibition similar to known antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
- Antifungal Activity: Research indicates that quinoxaline derivatives can inhibit fungal growth by targeting ergosterol biosynthesis.
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antibacterial | Moderate to High | Cell wall synthesis inhibition |
| Antifungal | Moderate | Ergosterol biosynthesis inhibition |
| Antiviral | Variable | Interference with viral replication |
Cytotoxicity
Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The cytotoxicity is often assessed using MTT assays or similar methods, indicating the compound's potential as an anticancer agent.
- Case Study: A recent study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7), revealing an IC50 value in the low micromolar range, suggesting significant potency against cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation: Similar compounds have shown a propensity to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways, further contributing to its biological effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
